2-Thiouracil-6-propanoic acid
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Overview
Description
2-Thiouracil-6-propanoic acid is a derivative of uracil, a pyrimidine base found in RNA. This compound is characterized by the presence of a thiocarbonyl group at the 2-position and a propanoic acid group at the 6-position. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Another method involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates, followed by transformation into the desired thiouracil derivative .
Industrial Production Methods: Industrial production of 2-Thiouracil-6-propanoic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2-Thiouracil-6-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Scientific Research Applications
2-Thiouracil-6-propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Thiouracil-6-propanoic acid involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By blocking this enzyme, the compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid activity . This mechanism is similar to that of other thiouracil derivatives used in the treatment of hyperthyroidism .
Comparison with Similar Compounds
- 6-Methyl-2-thiouracil
- 6-Propyl-2-thiouracil
- 5-Methyl-2-thiouracil
- 5,6-Dimethyl-2-thiouracil
Comparison: 2-Thiouracil-6-propanoic acid is unique due to the presence of the propanoic acid group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to other thiouracil derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
CAS No. |
43100-85-2 |
---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3S/c10-5-3-4(1-2-6(11)12)8-7(13)9-5/h3H,1-2H2,(H,11,12)(H2,8,9,10,13) |
InChI Key |
SRJXSPFYMFJLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CCC(=O)O |
Origin of Product |
United States |
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